1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d
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Description
The compound “1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d” is a key intermediate to synthesize a series of fluoroquinolones . It is also known as 1-Cyclopropyl-6-Fluoro-1,4-Dihydro-8-Methoxy-7- (3-Methyl-1-Piperazinyl)-4-Oxo-3-Quinoliecarboxylic Acid Sesquihydrate .
Synthesis Analysis
The synthetic route involves two processes; i) construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and ii) introduction of fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups including a cyclopropyl group, a fluoro group, a methoxy group, and a tetrahydro-1H-pyrrolo[3,4-b]pyridin group .Chemical Reactions Analysis
In the photochemical degradation of ciprofloxacin, a similar compound, two major decomposition products are formed in acidic solution . The synthetic route involves an intramolecular cyclization accompanied by the elimination of a nitro group .Physical And Chemical Properties Analysis
This compound has a melting point of 192-194°C, a predicted boiling point of 474.4±45.0 °C, and a predicted density of 1.581±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d involves the synthesis of the tetrahydro-1H-pyrrolo[3,4-b]pyridine ring system followed by the introduction of the cyclopropyl, fluoro, and methoxy substituents. The final step involves the oxidation of the 4-hydroxyl group to form the 4-oxo group.", "Starting Materials": [ "2-bromo-5-fluoropyridine", "ethyl 2-oxocyclopropanecarboxylate", "4-(aminomethyl)piperidine", "2-methoxyphenylboronic acid", "potassium carbonate", "copper(I) iodide", "1,4-dihydroxy-2-butanone" ], "Reaction": [ { "Step 1": "Synthesis of tetrahydro-1H-pyrrolo[3,4-b]pyridine", "Reactants": [ "2-bromo-5-fluoropyridine", "4-(aminomethyl)piperidine", "potassium carbonate", "copper(I) iodide" ], "Conditions": "Heating in ethanol", "Products": "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-amine" }, { "Step 2": "Introduction of cyclopropyl group", "Reactants": [ "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-amine", "ethyl 2-oxocyclopropanecarboxylate", "potassium carbonate" ], "Conditions": "Heating in DMF", "Products": "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-yl)ethyl 2-oxocyclopropanecarboxylate" }, { "Step 3": "Introduction of fluoro and methoxy groups", "Reactants": [ "1-(5-fluoro-2-pyridyl)-1,2,3,6-tetrahydropyrrolo[3,4-b]pyridin-6-yl)ethyl 2-oxocyclopropanecarboxylate", "2-methoxyphenylboronic acid", "potassium carbonate", "copper(I) iodide" ], "Conditions": "Heating in DMF", "Products": "1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine" }, { "Step 4": "Oxidation of 4-hydroxyl group", "Reactants": [ "1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine", "1,4-dihydroxy-2-butanone" ], "Conditions": "Heating in acetic acid", "Products": "1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d" } ] } | |
CAS RN |
1246654-75-0 |
Molecular Formula |
C21H29ClFN3O4 |
Molecular Weight |
441.9240632 |
synonyms |
1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
Origin of Product |
United States |
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